molecular formula C10H12N2 B13965757 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile

5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile

Cat. No.: B13965757
M. Wt: 160.22 g/mol
InChI Key: VAIDTUMJAYWOHI-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolizine family Pyrrolizines are bicyclic systems with a nitrogen atom at the ring junction, and they are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can be achieved through a one-pot 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . The reaction proceeds smoothly and produces the desired pyrrolizine derivative in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolizine derivatives.

Scientific Research Applications

5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2,3-dihydro-1H-pyrrolizine-6-carbonitrile is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for developing new derivatives with tailored properties for various applications.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-pyrrolizine-2-carbonitrile

InChI

InChI=1S/C10H12N2/c1-7-9(6-11)8(2)12-5-3-4-10(7)12/h3-5H2,1-2H3

InChI Key

VAIDTUMJAYWOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2C(=C1C#N)C

Origin of Product

United States

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